

# 4-fluoroaniline structure and properties

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## Compound of Interest

Compound Name: 4-Fluoroaniline

Cat. No.: B7722690

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## Chemical Structure and Identification

**4-Fluoroaniline** is an organofluorine compound and a primary arylamine. It consists of an aniline molecule substituted with a fluorine atom at the para-position (position 4) of the benzene ring.[\[1\]](#)

- IUPAC Name: **4-fluoroaniline**
- Chemical Formula: C<sub>6</sub>H<sub>6</sub>FN
- CAS Number: 371-40-4
- Synonyms: p-Fluoroaniline, 4-Fluorobenzenamine, 1-Amino-4-fluorobenzene[\[1\]](#)

## Physicochemical Properties

**4-Fluoroaniline** is a light-colored to clear yellow or brown oily liquid.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is characterized by a mild sweet odor and is insoluble in water but soluble in alcohol and ether.[\[4\]](#)[\[5\]](#) The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity and basicity compared to aniline.[\[6\]](#)

Table 1: Physicochemical Properties of **4-Fluoroaniline**

Property	Value
Molecular Weight	111.12 g/mol <a href="#">[1]</a>
Melting Point	-1.9 °C <a href="#">[7]</a>
Boiling Point	187-188 °C <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.173 g/mL at 25 °C <a href="#">[2]</a> <a href="#">[8]</a>
Refractive Index	1.539 - 1.54 at 20 °C <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Flash Point	73 °C (165 °F) <a href="#">[5]</a> <a href="#">[9]</a>
LogP (log Kow)	1.15 <a href="#">[1]</a>

## Synthesis and Experimental Protocols

The most common method for the synthesis of **4-fluoroaniline** is the catalytic hydrogenation of 4-nitrofluorobenzene.[\[10\]](#)

### Experimental Protocol: Catalytic Hydrogenation of 4-Nitrofluorobenzene

This protocol is adapted from a documented procedure for the synthesis of **4-fluoroaniline**.

Materials:

- 4-Nitrofluorobenzene
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Dichloromethane (DCM)
- Hydrogen gas (H<sub>2</sub>)
- Round-bottom flask

- Stirrer
- Filtration apparatus
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 4-nitrofluorobenzene (2.00 mmol) in methanol (10 mL).
- To this solution, add 10% Pd/C (21 mg, 0.020 mmol).
- Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
- Upon completion of the reaction, filter the solid catalyst and wash it with dichloromethane (25 mL).
- Combine the filtrate and the DCM washings.
- Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain **4-fluoroaniline** as a clear yellow oil (yield: 100%).

## Chemical Reactivity and Applications

The presence of the amino group and the fluorine-substituted aromatic ring makes **4-fluoroaniline** a versatile intermediate in organic synthesis. The amino group can undergo diazotization, acylation, and alkylation, while the aromatic ring is subject to electrophilic substitution.<sup>[6]</sup>

Its primary application is as a building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][3]</sup> The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.<sup>[11]</sup>

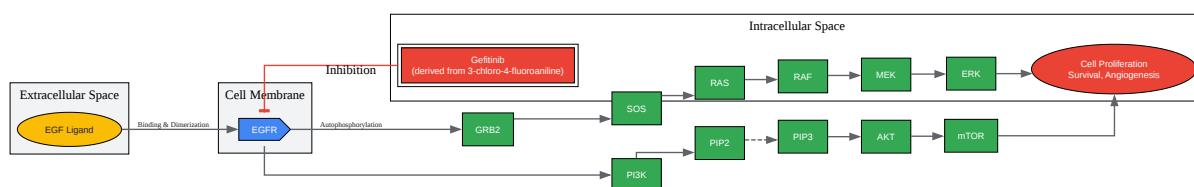
## Applications in Drug Development

**4-Fluoroaniline** and its derivatives are crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), including:

- Anticancer agents: The **4-fluoroaniline** moiety is found in several tyrosine kinase inhibitors. For example, 3-chloro-**4-fluoroaniline** is a key intermediate in the synthesis of Gefitinib, a drug used to treat non-small cell lung cancer.
- Antidepressants: It serves as a precursor for certain selective serotonin reuptake inhibitors (SSRIs).<sup>[6]</sup>
- Opioid Analgesics: **4-Fluoroaniline** is a direct precursor in the synthesis of para-fluorofentanyl, an analog of fentanyl.<sup>[10][12]</sup>
- Fungicides: It is a precursor to the fungicide fluoroimide.<sup>[10]</sup>

## Signaling Pathway: Mechanism of Action of Gefitinib

As a key application of a **4-fluoroaniline** derivative in drug development, the mechanism of action of Gefitinib is illustrated below. Gefitinib targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Gefitinib acts as a tyrosine kinase inhibitor, blocking the downstream signaling that leads to cell proliferation and survival.<sup>[4][13][14]</sup>



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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

## Safety and Handling

**4-Fluoroaniline** is classified as harmful if swallowed and can cause severe skin burns and eye damage.<sup>[15]</sup> It may be toxic by ingestion and can be absorbed through the skin and respiratory tract, potentially leading to methemoglobinemia.<sup>[1][14]</sup> Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.<sup>[15]</sup> It should be stored in a well-ventilated place away from heat and open flames.<sup>[9]</sup>

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